molecular formula C25H26N6O8S B1236212 Fuzlocillin

Fuzlocillin

Cat. No. B1236212
M. Wt: 570.6 g/mol
InChI Key: YSUBQYRZZFVMTL-HZNLPWGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fuzlocillin is a semisynthetic acylureidopenicillin with antibacterial activity. Fuzlocillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.

Scientific Research Applications

  • Mechanisms of Action and Clinical Strategies : 5-FU is widely used in cancer treatment. Understanding its mechanism has led to strategies that increase its anticancer activity. However, drug resistance remains a significant limitation (Longley, Harkin, & Johnston, 2003).

  • Influence on Gastrointestinal Microflora and Mucins : 5-FU treatment causes significant changes in intestinal flora and mucin secretion in rats. These changes may contribute to the development of chemotherapy-induced mucositis (Stringer et al., 2009).

  • Nanoparticle Delivery for Colon Cancer Treatment : Nanoparticles used to deliver 5-FU increase its effectiveness and reduce side effects in colon cancer treatment. Combining nanoparticle-packed 5-FU with BEZ-235, a PI3K/Akt inhibitor, shows promise for more effective colon cancer therapy (Chen et al., 2014).

  • Cognitive Effects in Cancer Treatment : 5-FU as a chemotherapeutic agent is associated with cognitive impairment, known as "chemo brain." Research using rodent models indicates negative effects on memory, executive function, and sensory gating (Wigmore et al., 2010).

  • Effects on Embryo Development in Mice : 5-FU influences the development of mouse embryos. Studies show that it can prevent mouse embryos from developing in vitro, with implications for teratogenicity (Chen & Ma, 2011).

properties

Product Name

Fuzlocillin

Molecular Formula

C25H26N6O8S

Molecular Weight

570.6 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[[3-[(Z)-furan-2-ylmethylideneamino]-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C25H26N6O8S/c1-25(2)18(22(35)36)31-20(34)17(21(31)40-25)27-19(33)16(13-5-7-14(32)8-6-13)28-23(37)29-9-10-30(24(29)38)26-12-15-4-3-11-39-15/h3-8,11-12,16-18,21,32H,9-10H2,1-2H3,(H,27,33)(H,28,37)(H,35,36)/b26-12-/t16-,17-,18+,21-/m1/s1

InChI Key

YSUBQYRZZFVMTL-HZNLPWGDSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)/N=C\C5=CC=CO5)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)N=CC5=CC=CO5)C(=O)O)C

synonyms

6-(D-2-(3-furfurylidenamino-2-oxoimidazolidine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)penicillanic acid
Bay k 4999
furazlocillin
furazlocillin, monosodium salt
fuzlocillin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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